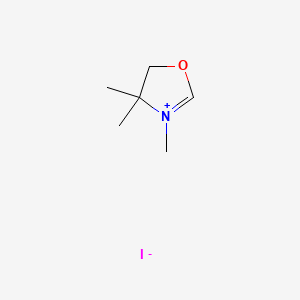![molecular formula C11H14FNO2 B8793668 Ethyl 2-[(4-fluorophenyl)methylamino]acetate](/img/structure/B8793668.png)
Ethyl 2-[(4-fluorophenyl)methylamino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(4-fluorophenyl)methylamino]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorobenzylamino group attached to an acetic acid ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(4-fluorophenyl)methylamino]acetate typically involves the reaction of 4-fluorobenzylamine with ethyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of 4-fluorobenzylamine attacks the electrophilic carbon of ethyl bromoacetate, resulting in the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-fluorophenyl)methylamino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom in the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or other nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Ethyl 2-[(4-fluorophenyl)methylamino]acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-fluorophenyl)methylamino]acetate involves its interaction with specific molecular targets. The fluorobenzylamino group can interact with enzymes or receptors, modulating their activity. The ester moiety may undergo hydrolysis to release active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorobenzylamino)-acetic acid ethyl ester
- (4-Bromobenzylamino)-acetic acid ethyl ester
- (4-Methylbenzylamino)-acetic acid ethyl ester
Uniqueness
Ethyl 2-[(4-fluorophenyl)methylamino]acetate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in applications where these properties are advantageous, such as in drug development and chemical synthesis.
Properties
Molecular Formula |
C11H14FNO2 |
|---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
ethyl 2-[(4-fluorophenyl)methylamino]acetate |
InChI |
InChI=1S/C11H14FNO2/c1-2-15-11(14)8-13-7-9-3-5-10(12)6-4-9/h3-6,13H,2,7-8H2,1H3 |
InChI Key |
UESJBBBCMQPVTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCC1=CC=C(C=C1)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8793649.png)





